An In-depth Technical Guide to the Structure of D-galactono-1,4-lactone
An In-depth Technical Guide to the Structure of D-galactono-1,4-lactone
This document provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for D-galactono-1,4-lactone, tailored for researchers, scientists, and professionals in drug development.
Introduction
D-galactono-1,4-lactone is a naturally occurring carbohydrate derivative and a key intermediate in the metabolism of galactose.[1] It is the gamma-lactone (a cyclic ester) formed from D-galactonic acid.[2][3][4] The molecule's specific stereochemistry and structure make it a subject of significant interest in carbohydrate chemistry and biochemistry. It serves as a known inhibitor of enzymes such as β-galactosidase and β-galactofuranosidase, presenting potential as a lead compound for therapeutic development.[5][6][7][8] Furthermore, it is utilized in laboratory settings as a reagent for the purification of specific enzymes.[2][4][9]
Chemical Structure and Stereochemistry
The fundamental structure of D-galactono-1,4-lactone consists of a five-membered ring, correctly referred to as a γ-lactone. This ring is formed through the intramolecular esterification between the carboxylic acid group at the C1 position and the hydroxyl group at the C4 position of D-galactonic acid.
The systematic IUPAC name for this compound is (3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one .[3][10] This nomenclature precisely defines the spatial arrangement of each chiral center, which is critical for its biological recognition and activity.
Caption: 2D chemical structure of D-galactono-1,4-lactone.
Physicochemical Properties
The key physical and chemical properties of D-galactono-1,4-lactone are summarized below. These data are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₆ | [1][2][3][9] |
| Molecular Weight | 178.14 g/mol | [1][2][3][9] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 135-138 °C (Note: Ranges of 97-100 °C and 137 °C are also reported) | [1][2][9] |
| Boiling Point | 467.9 °C at 760 mmHg | [2] |
| Density | 1.766 g/cm³ | [2] |
| pKa | 12.06 ± 0.60 (Predicted) | [2] |
| Solubility | Soluble in water and DMSO | [1][9] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of D-galactono-1,4-lactone. The following tables present assigned chemical shifts from ¹H and ¹³C NMR experiments conducted in D₂O.
Table 1: ¹H NMR Chemical Shifts
| Atom | Chemical Shift (ppm) |
|---|---|
| H-2 | 4.375 |
| H-3 | 4.33 |
| H-4 | 4.624 |
| H-5 | 3.932 |
| H-6a | 3.722 |
| H-6b | 3.722 |
Source: BMRB entry bmse000141[11]
Table 2: ¹³C NMR Chemical Shifts
| Atom | Chemical Shift (ppm) |
|---|---|
| C1 (Carbonyl) | 178.723 |
| C2 | 71.577 |
| C3 | 75.519 |
| C4 | 82.73 |
| C5 | 76.401 |
| C6 | 64.69 |
Source: BMRB entry bmse000141[11]
In addition to NMR, the structure can be characterized using infrared spectroscopy, mass spectrometry, and crystal structure analysis.[1][3]
Biological and Chemical Context
D-galactono-1,4-lactone is an intermediate in the catabolism of galactose.[1] Its formation is a key step in the pathway that converts galactose into compounds that can enter central metabolic routes.
Caption: Simplified pathway showing the formation of D-galactono-1,4-lactone.
The lactone is also a notable competitive inhibitor of Penicillium fellutanum β-galactofuranosidase.[5][7][8] This inhibitory action makes it and its synthetic analogs valuable tools for studying carbohydrate-active enzymes and as potential starting points for developing novel chemotherapeutics against pathogens that rely on galactofuranosyl structures, such as those causing tuberculosis and leprosy.[5][7][8]
Experimental Protocols
Synthesis: Oxidation of D-galactose
A common and effective method for synthesizing D-galactono-1,4-lactone is the oxidation of D-galactose.[12]
Protocol: Oxidation of D-galactose with Bromine
-
Dissolution: Dissolve D-galactose in deionized water.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Oxidation: Slowly add bromine (Br₂) to the stirred solution while maintaining the temperature below 10 °C. The reaction is monitored until the starting material is consumed (e.g., by TLC).
-
Quenching: Remove excess bromine by bubbling air or nitrogen through the solution until the characteristic orange color disappears.
-
Concentration: Concentrate the reaction mixture under reduced pressure to yield the crude D-galactonic acid, which exists in equilibrium with the lactone.
-
Lactonization: Gently heat the concentrated syrup (e.g., on a water bath) to drive the equilibrium towards the formation of the more stable D-galactono-1,4-lactone.
-
Purification: The resulting crude product is then purified as described in the protocol below.
This protocol is adapted from general methodologies for aldose oxidation.[12]
Purification
Purification is critical to obtaining a high-purity sample for structural and biological studies.
Protocol: Purification by Recrystallization
-
Dissolve the crude D-galactono-1,4-lactone in a minimal amount of hot ethanol (B145695) (EtOH), aqueous ethanol, or methanol (B129727) (MeOH).[4]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or at 4 °C to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to yield pure D-galactono-1,4-lactone.
Protocol: Purification by Ion-Exchange Chromatography
-
Prepare a column with a strong cation-exchange resin, such as Amberlite IR-120 (H⁺ form).[4]
-
Dissolve the crude product in deionized water and apply it to the column.
-
Elute the product with deionized water.
-
Collect the effluent and subsequent washings.
-
Combine the fractions containing the product.
-
Freeze-dry (lyophilize) the combined fractions to obtain the purified lactone as a fluffy, white solid.[4]
Caption: General experimental workflow for the synthesis and analysis.
Conclusion
D-galactono-1,4-lactone is a structurally defined carbohydrate with significant roles in biochemistry and potential applications in medicinal chemistry. Its five-membered lactone ring and specific stereochemistry are central to its function as a metabolic intermediate and enzyme inhibitor. The well-established protocols for its synthesis and purification, combined with detailed spectroscopic data, provide a solid foundation for its use in advanced research and drug development endeavors.
References
- 1. 2782-07-2 ,D-Galactono-1,4-lactone,CAS:2782-07-2 [chemsynlab.com]
- 2. Cas 2782-07-2,D-GALACTONO-1,4-LACTONE | lookchem [lookchem.com]
- 3. D-Galactono-1,4-Lactone | C6H10O6 | CID 97165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. D-GALACTONO-1,4-LACTONE | 2782-07-2 [chemicalbook.com]
- 5. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. D-Mannonic acid-1,4-lactone | 23666-11-7 | Benchchem [benchchem.com]
- 7. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of S- or N-glycomimetics of D-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.usbio.net [cdn.usbio.net]
- 10. D-Galactono-1,4-lactone | LGC Standards [lgcstandards.com]
- 11. bmse000141 D-Galactono-1,4-lactone at BMRB [bmrb.io]
- 12. researchgate.net [researchgate.net]
